molecular formula C19H21NO4S B2560168 N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1797268-67-7

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2560168
CAS No.: 1797268-67-7
M. Wt: 359.44
InChI Key: LPYSHLNNQNEHAS-UHFFFAOYSA-N
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Description

“N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” is a synthetic organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include oxane, thiophene, and benzodioxole derivatives. Common synthetic routes may involve:

    Formation of the Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the Thiophene Moiety: This step may involve the use of thiophene-2-ethylamine, which can be coupled with the benzodioxole core using amide bond formation techniques.

    Incorporation of the Oxane Group: The oxane group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes, receptors, or nucleic acids.

Medicine

In medicinal chemistry, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, “this compound” may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    DNA/RNA Binding: Interfering with genetic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole cores.

    Thiophene Derivatives: Compounds containing thiophene moieties.

    Oxane Derivatives: Compounds with oxane groups.

Uniqueness

“N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c21-19(14-3-4-17-18(12-14)24-13-23-17)20(15-6-9-22-10-7-15)8-5-16-2-1-11-25-16/h1-4,11-12,15H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYSHLNNQNEHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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